molecular formula C10H16N2S B2803720 1-(2-Thienylmethyl)-1,4-diazepane CAS No. 1016707-96-2

1-(2-Thienylmethyl)-1,4-diazepane

Cat. No. B2803720
CAS RN: 1016707-96-2
M. Wt: 196.31
InChI Key: UCXFSSXNVMAXCU-UHFFFAOYSA-N
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Description

The compound “1-(2-Thienylmethyl)-1,4-diazepane” likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a thienylmethyl group, which is a sulfur-containing aromatic ring attached to a methyl group .


Synthesis Analysis

While specific synthesis methods for “1-(2-Thienylmethyl)-1,4-diazepane” are not available, similar compounds are often synthesized through reactions involving amines and other reagents .


Molecular Structure Analysis

The molecular structure of “1-(2-Thienylmethyl)-1,4-diazepane” would likely include a seven-membered diazepane ring and a thienylmethyl group .

Scientific Research Applications

Cyclic Carbonates Synthesis

Background: The current production of organic cyclic carbonates often involves the reaction of toxic phosgene with appropriate alcohols. However, an alternative route to obtain these valuable products is through the cycloaddition reaction of CO₂ with suitable epoxides.

Research Findings: Over the last 10–15 years, researchers have explored various catalytic systems for this reaction. Notably, two highly active systems stand out:

N-(Pyridin-2-yl)amides Synthesis

Background: N-(Pyridin-2-yl)amides are valuable intermediates in organic synthesis. Researchers have explored their formation from α-bromoketones and 2-aminopyridine.

Research Findings: Under mild and metal-free conditions, toluene-mediated C–C bond cleavage promoted by I₂ and TBHP leads to the formation of N-(pyridin-2-yl)amides. This method provides a practical route to these important compounds .

Corrosion Inhibition

Background: Corrosion of metallic materials poses significant challenges across industries. Novel corrosion inhibitors are sought after to protect metals from degradation.

Research Findings: Azole-based compounds, including thienylmethyl diazepane derivatives, have been investigated as effective corrosion inhibitors. While N-azole compounds are extensively studied, their potential in inhibiting corrosion for various metal/medium combinations is noteworthy .

Future Directions

Research into compounds similar to “1-(2-Thienylmethyl)-1,4-diazepane” is ongoing, with many potential applications in medicinal chemistry due to their wide range of biological activities .

Mechanism of Action

Target of Action

A structurally similar compound, n-(2-thienylmethyl)-2,5-thiophenedisulfonamide, has been reported to target carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

If we consider the similar compound mentioned above, it is suggested that it may interact with its target, carbonic anhydrase 2, in a way that affects its enzymatic activity

Biochemical Pathways

Given the potential target of carbonic anhydrase 2, it could be involved in the regulation of ph and fluid balance in various tissues

Pharmacokinetics

A related compound, n-(2-thienylmethyl)-2,5-thiophenedisulfonamide, is reported to undergo rapid oxidative metabolism This suggests that 1-(2-Thienylmethyl)-1,4-diazepane might also be metabolized quickly, which could impact its bioavailability

Result of Action

Given the potential target of Carbonic anhydrase 2, it could potentially influence processes such as pH regulation and fluid balance in various tissues . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Thienylmethyl)-1,4-diazepane is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its activity. For example, certain catalysts can enhance the reaction rate of related compounds

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXFSSXNVMAXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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